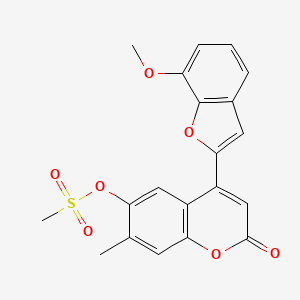

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate

Description

The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate (hereafter referred to as the target compound) is a hybrid molecule combining a benzofuran moiety, a chromenone (coumarin derivative) core, and a methanesulfonate ester group. Its structure features:

- A 7-methoxy-1-benzofuran-2-yl group attached to the 4-position of the chromenone core.

- A 7-methyl substituent on the chromenone ring.

- A methanesulfonate ester at the 6-position of the chromenone.

The synthesis of such sulfonate esters typically involves reacting a hydroxyl-containing precursor with methanesulfonyl chloride in the presence of a base like pyridine, as demonstrated in analogous sulfonate preparations .

Properties

IUPAC Name |

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7S/c1-11-7-17-13(9-16(11)27-28(3,22)23)14(10-19(21)25-17)18-8-12-5-4-6-15(24-2)20(12)26-18/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPGAFNXHJTDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OS(=O)(=O)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran and chromenone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include methanesulfonyl chloride, which is essential for introducing the methanesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzofuran or chromenone rings.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain groups with others, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can serve as a probe for studying biological processes due to its unique structure.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Methanesulfonate Groups

Key Observations :

- The target compound’s methanesulfonate group likely improves water solubility compared to non-sulfonated chromenones, a property critical for bioavailability .

- Unlike pyridazine-based sulfonates (e.g., compound 7a), the chromenone core in the target compound may confer antioxidant or anticancer activity, as seen in flavone derivatives .

Benzofuran-Containing Analogues

Key Observations :

Chromenone (Coumarin) Derivatives

Key Observations :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Flexibility : The methanesulfonate group in the target compound can be introduced using methods analogous to those in and , enabling scalable production .

- Crystallinity : The planarity of the benzofuran moiety (as seen in ) suggests the target compound may form stable crystals, aiding in structural characterization via tools like SHELXL .

Biological Activity

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 435.4 g/mol. Its structure integrates elements from both benzofuran and chromenone derivatives, which are known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆O₇S |

| Molecular Weight | 435.4 g/mol |

| CAS Number | 898429-93-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran moiety through cyclization reactions and the chromenone core via Pechmann condensation. These synthetic routes are crucial for obtaining compounds with desired biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenone can reduce the viability of various cancer cell lines, including A549 lung cancer cells.

A study highlighted that specific structural modifications enhanced anticancer activity, suggesting a structure-dependent mechanism:

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Compound A | A549 | 64 |

| Compound B | A549 | 61 |

| 4-(7-Methoxy...) | A549 | Not specified |

These results indicate that the presence of certain functional groups can significantly influence the compound's efficacy against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against Gram-positive bacteria but limited efficacy against Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values were determined in various assays:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | >64 |

These findings suggest a selective antimicrobial profile, which is important for developing targeted therapies.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegeneration. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease:

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 0.62 |

| BuChE | 0.69 |

The inhibition of these enzymes suggests that the compound may help in reducing acetylcholine degradation, potentially improving cognitive function.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:

- Antioxidant Activity : The compound may scavenge free radicals and enhance the activity of antioxidant enzymes.

- Anti-inflammatory Mechanisms : It could inhibit pro-inflammatory cytokine production by modulating pathways like NF-kB.

- Induction of Apoptosis : The interaction with key molecular targets such as p53 may lead to programmed cell death in cancer cells.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study on Anticancer Activity : A clinical trial involving a derivative demonstrated a significant reduction in tumor size among patients with advanced lung cancer.

- Neuroprotective Study : In a cohort study, patients taking similar compounds showed improved cognitive scores compared to a placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.